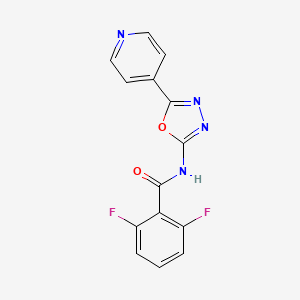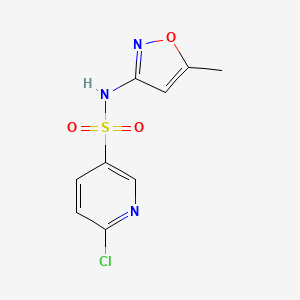![molecular formula C25H21FO5 B2745235 [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone CAS No. 307509-08-6](/img/structure/B2745235.png)
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone is a complex organic compound characterized by its unique molecular structure, combining both aromatic and epoxide functionalities. Its significant structure makes it a point of interest in various fields of scientific research and industrial applications, particularly in chemistry and pharmaceuticals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone often involves the following steps:
Initial Reactants: : The synthesis begins with 2-(benzyloxy)-5-fluorobenzaldehyde and 3,4-dihydro-2H-1,5-benzodioxepine.
Formation of the Intermediate: : A Grignard reaction or a similar organometallic reaction could be employed to form an intermediate alcohol. This step may require specific conditions such as an inert atmosphere and low temperatures.
Epoxidation: : The intermediate is then subjected to an epoxidation reaction, possibly using a peracid like m-chloroperoxybenzoic acid (MCPBA) under controlled conditions.
Purification: : The final product is purified using techniques like column chromatography to obtain the target compound in high purity.
Industrial Production Methods
Industrial-scale production would likely involve optimizing the reaction conditions for higher yield and purity while considering factors like cost and environmental impact. Key steps include:
Optimization of Catalysts and Reagents: : Selection of cost-effective and recyclable catalysts.
Process Intensification: : Use of flow chemistry to enhance reaction rates and reduce by-products.
Purification and Quality Control: : Advanced methods such as High-Performance Liquid Chromatography (HPLC) for quality assurance.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: : This compound may undergo oxidation reactions, particularly on the aromatic rings, forming quinones or other oxidized products.
Reduction: : Potential reduction of the epoxide ring under specific conditions to form diols.
Substitution: : Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO4 or H2O2 under acidic or basic conditions.
Reduction: : Use of reducing agents like LiAlH4 or NaBH4.
Substitution: : Conditions vary based on the substituents but could include reagents like halogens or organometallic compounds under catalytic conditions.
Major Products Formed
The products formed depend on the type of reaction, but can include:
Oxidized derivatives: : Such as quinones.
Reduced derivatives: : Such as diols.
Substituted products: : Depending on the nature of the substituent added.
Wissenschaftliche Forschungsanwendungen
Chemistry
Reaction Mechanisms: : Studying the compound’s reaction pathways and intermediates.
Synthesis of Derivatives: : Creating novel compounds for various applications.
Biology
Biochemical Studies: : Investigating interactions with biological macromolecules.
Enzyme Inhibition: : Potentially as a model compound for enzyme inhibition studies.
Medicine
Drug Development: : Screening for biological activity against various diseases.
Pharmacokinetics: : Analyzing absorption, distribution, metabolism, and excretion (ADME) profiles.
Industry
Material Science: : Development of polymers or other advanced materials.
Catalysis: : Use as a ligand or catalyst in organic synthesis.
Wirkmechanismus
The mechanism by which [2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone exerts its effects involves:
Molecular Targets: : Binding to specific enzymes or receptors.
Pathways: : Modulating biochemical pathways, potentially involving inhibition of specific enzymes or interacting with DNA.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methanone]
[2-(benzyloxy)-4-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone
Uniqueness
[2-(benzyloxy)-5-fluorophenyl][3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]methanone stands out due to its unique combination of functional groups, offering distinct reactivity patterns and potential applications not shared by its analogs. The presence of both aromatic and epoxide groups in a single molecule makes it an interesting subject for a variety of chemical transformations and applications.
Let me know if there's anything you'd like to dive deeper into!
Eigenschaften
IUPAC Name |
[3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)oxiran-2-yl]-(5-fluoro-2-phenylmethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FO5/c26-18-8-10-20(30-15-16-5-2-1-3-6-16)19(14-18)23(27)25-24(31-25)17-7-9-21-22(13-17)29-12-4-11-28-21/h1-3,5-10,13-14,24-25H,4,11-12,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCMDGXDRJCDIAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C3C(O3)C(=O)C4=C(C=CC(=C4)F)OCC5=CC=CC=C5)OC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[6-(acetylamino)-3-pyridinyl]sulfanyl}-N-(4-fluorophenyl)nicotinamide](/img/structure/B2745154.png)


![Dibenzo[b,d]furan-2-ylmethanamine](/img/structure/B2745158.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 4-acetylbenzoate](/img/structure/B2745159.png)
![4-bromo-2-{(E)-[(3-chloro-2-fluorophenyl)imino]methyl}phenol](/img/structure/B2745161.png)
![2,2-dimethyl-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]propanamide](/img/structure/B2745164.png)
![3-{[(2-Chloro-6-fluorophenyl)methyl]sulfanyl}-5-propyl-1,2,4-triazol-4-amine](/img/structure/B2745167.png)
![2-[(4-Bromophenyl)carbamoyl]-3-nitrobenzoic acid](/img/structure/B2745169.png)
![2-({1-[(2,3-Dimethoxyphenyl)methyl]piperidin-4-yl}oxy)-5-methylpyrimidine](/img/structure/B2745170.png)
![5-amino-1-{[(2,4-dimethylphenyl)carbamoyl]methyl}-N-(3-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2745171.png)
![Methyl 2-[2-(2-chloroacetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2745172.png)

